molecular formula C15H22O5 B13863133 Artemisinin-13C-D3

Artemisinin-13C-D3

Cat. No.: B13863133
M. Wt: 286.34 g/mol
InChI Key: BLUAFEHZUWYNDE-KNAKZOALSA-N
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Description

Artemisinin-13C-D3 is a labeled derivative of artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua, commonly known as sweet wormwood. Artemisinin and its derivatives are renowned for their potent antimalarial properties. The labeled compound, this compound, is used primarily in research to study the pharmacokinetics and metabolism of artemisinin in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Artemisinin-13C-D3 involves the incorporation of carbon-13 and deuterium isotopes into the artemisinin molecule. The process typically starts with the extraction of artemisinin from Artemisia annua. The isotopic labeling is achieved through a series of chemical reactions, including selective hydrogenation and carbon isotope exchange reactions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium and carbon-13 into specific positions of the artemisinin molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for the cultivation of Artemisia annua, followed by extraction and purification of artemisinin. The isotopic labeling is then performed using advanced chemical synthesis techniques to ensure high yield and purity of the labeled compound .

Chemical Reactions Analysis

Types of Reactions

Artemisinin-13C-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include dihydroartemisinin, artemether, and artesunate, which are all derivatives of artemisinin with varying pharmacological properties .

Scientific Research Applications

Artemisinin-13C-D3 has a wide range of scientific research applications, including:

Mechanism of Action

Artemisinin-13C-D3 exerts its effects through the generation of reactive oxygen species (ROS) upon activation by iron or heme. The endoperoxide bridge in artemisinin is cleaved, leading to the formation of free radicals that damage cellular components of the target organism. This mechanism is particularly effective against the malaria parasite, Plasmodium falciparum, which accumulates iron during its life cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Artemisinin-13C-D3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it an invaluable tool in research compared to its non-labeled counterparts .

Properties

Molecular Formula

C15H22O5

Molecular Weight

286.34 g/mol

IUPAC Name

(1R,4S,5R,8S,9R,12S,13R)-1,5-dimethyl-9-(trideuterio(113C)methyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

InChI

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2+1D3

InChI Key

BLUAFEHZUWYNDE-KNAKZOALSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@@](CC3)(OO4)C)C

Canonical SMILES

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C

Origin of Product

United States

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